

Solubility Profile of 1,15-Pentadecanediol in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 1,15-Pentadecanediol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **1,15-pentadecanediol**, a long-chain aliphatic diol with applications in various industrial and pharmaceutical fields. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility, its known physicochemical properties, and a detailed experimental protocol for determining its solubility in common organic solvents. The provided methodologies and workflows are intended to empower researchers to generate precise and reliable solubility data essential for process development, formulation design, and chemical synthesis.

Introduction

1,15-Pentadecanediol (CAS No: 14722-40-8) is a linear diol with the chemical formula $C_{15}H_{32}O_2$. Its structure consists of a fifteen-carbon aliphatic chain with hydroxyl groups at both terminal positions. This bifunctional nature imparts unique properties, making it a valuable intermediate in the synthesis of polymers, surfactants, and other specialty chemicals. In the pharmaceutical industry, long-chain diols can be utilized as excipients, penetration enhancers, or as building blocks for active pharmaceutical ingredients.

A thorough understanding of the solubility of **1,15-pentadecanediol** in various organic solvents is paramount for its effective utilization. Solubility data is critical for designing and optimizing

crystallization processes, formulating solutions, and ensuring compatibility in multi-component systems. This guide aims to provide the foundational knowledge and practical tools necessary for researchers to investigate and determine the solubility of this compound.

Physicochemical Properties of 1,15-Pentadecanediol

The solubility of a compound is intrinsically linked to its physicochemical properties. The long, nonpolar carbon chain of **1,15-pentadecanediol** suggests a tendency towards solubility in nonpolar organic solvents, while the two terminal hydroxyl groups can engage in hydrogen bonding, potentially allowing for some solubility in more polar solvents.

Table 1: Physicochemical Properties of **1,15-Pentadecanediol**

Property	Value
Molecular Formula	C ₁₅ H ₃₂ O ₂
Molecular Weight	244.41 g/mol
Melting Point	87 °C
Boiling Point (estimated)	303.27 °C
Appearance	Colorless or slightly yellow crystal
LogP (estimated)	5.2

Note: Some properties are estimated and should be confirmed through experimental analysis.

Factors Influencing Solubility

The solubility of **1,15-pentadecanediol** in a given solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Several key factors influence this:

- **Solvent Polarity:** The long aliphatic chain of **1,15-pentadecanediol** makes it predominantly nonpolar. Therefore, it is expected to exhibit higher solubility in nonpolar to moderately polar

solvents that can interact favorably with the hydrocarbon chain through van der Waals forces.

- **Hydrogen Bonding:** The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This allows for interaction with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone). However, the energetic cost of breaking the hydrogen bonds within the crystal lattice of the solid diol and disrupting the solvent-solvent interactions must be overcome.
- **Temperature:** For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice forces. The temperature dependence of solubility should be determined experimentally for specific solvent systems.
- **Solvent Structure:** The size and shape of the solvent molecules can also play a role. Solvents that can effectively solvate the long alkyl chain will generally be better solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **1,15-pentadecanediol** in common organic solvents. This highlights a gap in the available chemical data for this compound. The experimental protocol provided in the following section is designed to enable researchers to generate this critical data.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials

- **1,15-Pentadecanediol** (of known high purity)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene) of analytical grade

- Thermostatically controlled shaker or incubator
- Analytical balance (± 0.1 mg)
- Glass vials with PTFE-lined screw caps
- Syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), or a validated gravimetric method)

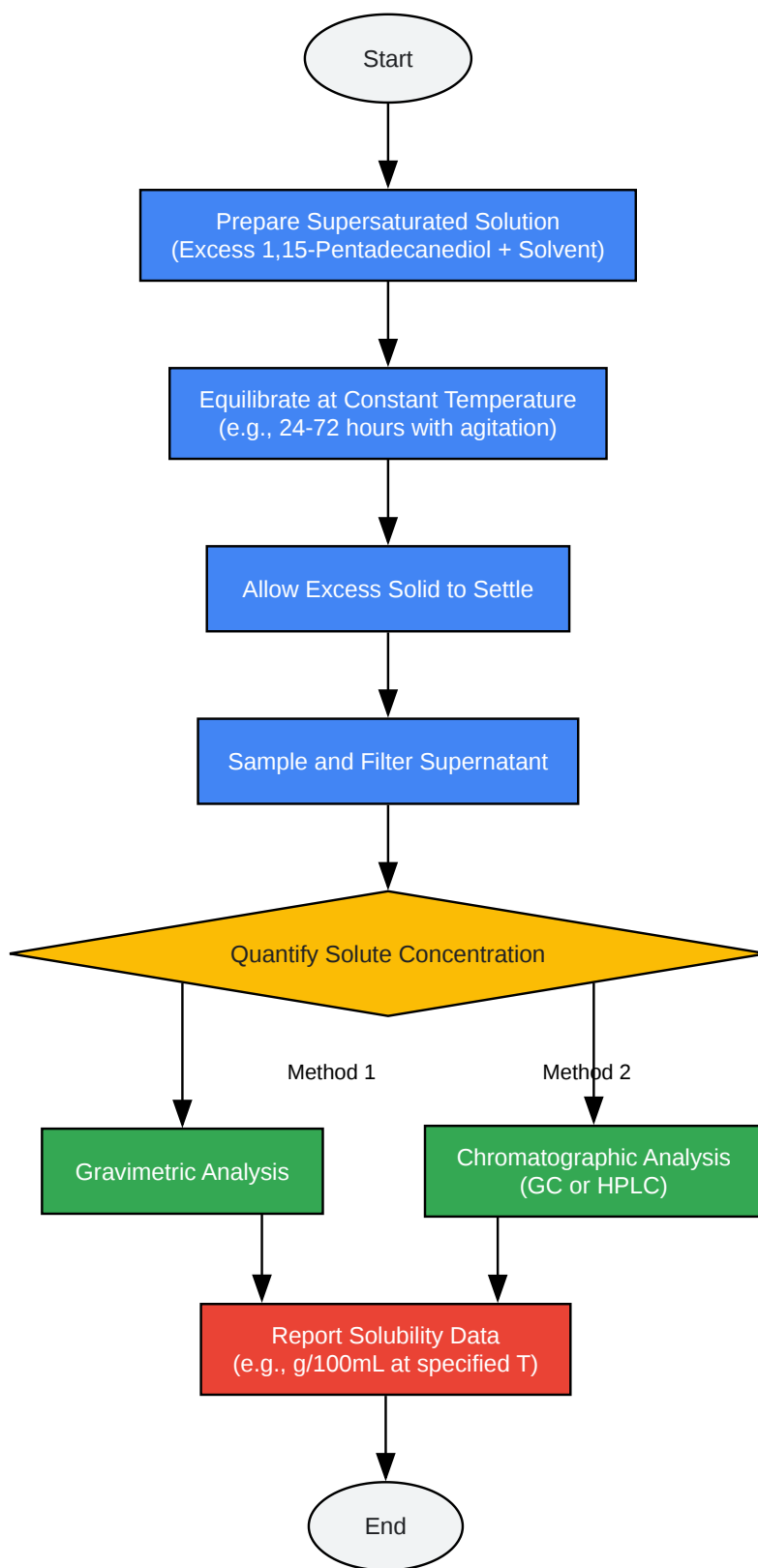
Procedure

- Preparation of Supersaturated Solutions: Add an excess amount of solid **1,15-pentadecanediol** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
- Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
- Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., $25\ ^\circ\text{C}$, $37\ ^\circ\text{C}$, $50\ ^\circ\text{C}$). Agitate the samples for a sufficient duration to allow the system to reach solid-liquid equilibrium. The equilibration time can range from 24 to 72 hours and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, tared vial. The filtration step is critical to remove any undissolved solid particles.

- Quantification:
 - Gravimetric Method: Accurately weigh the filtered aliquot. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the diol until a constant weight of the dried solute is achieved. The solubility can then be calculated as the mass of the dissolved diol per mass or volume of the solvent.
 - Chromatographic Method: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., GC-FID or HPLC-RI). Analyze the diluted sample to determine the concentration of **1,15-pentadecanediol**.
- Data Reporting: Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L. It is essential to report the temperature at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **1,15-pentadecanediol**.



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Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for **1,15-pentadecanediol** in common organic solvents is not readily available in the public domain, this technical guide provides researchers with the necessary theoretical background and a detailed experimental protocol to determine this crucial parameter. By following the outlined isothermal shake-flask method and considering the factors influencing solubility, scientists and drug development professionals can generate the reliable data needed to advance their research and development activities involving this versatile long-chain diol.

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